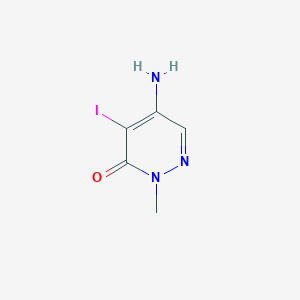

5-Amino-4-iodo-2-methylpyridazin-3(2H)-one

Description

Contextualization of Pyridazinones as a Core Heterocyclic Scaffold in Academic Research

Pyridazinones, which are six-membered heterocyclic rings containing two adjacent nitrogen atoms, are a prominent scaffold in medicinal chemistry and materials science. korea.ac.krwikipedia.org The pyridazinone core is a key structural component in numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antihypertensive, anticancer, and antimicrobial properties. tandfonline.comnih.govnih.govmdpi.com This broad range of biological effects has established pyridazinone and its derivatives as "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. nih.gov

The versatility of the pyridazinone ring allows for extensive functionalization at various positions (N-2, C-4, C-5, and C-6), enabling the fine-tuning of its physicochemical and biological properties. nih.gov Consequently, the synthesis of novel pyridazinone derivatives is a major focus of contemporary organic chemistry research, with numerous methodologies being developed for their regioselective functionalization. acs.orgnih.govacs.org The inherent polarity and hydrogen bonding capabilities of the pyridazinone ring also contribute to its value in drug design, potentially improving pharmacokinetic profiles. nih.gov

Strategic Importance of Halogenated and Aminated Pyridazinone Derivatives in Synthetic and Medicinal Chemistry

The introduction of halogen atoms and amino groups onto the pyridazinone scaffold is a key strategy for modulating the biological activity and synthetic utility of these compounds. Halogenated heterocycles, particularly halopyridines and their analogues, are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govlibretexts.org The presence of a halogen, such as iodine, can significantly alter the electronic properties of the ring and provides a reactive handle for further synthetic transformations, such as cross-coupling reactions. Moreover, halogenation can influence a molecule's lipophilicity and its ability to form halogen bonds, which can be critical for binding to biological targets and improving bioavailability. pressbooks.pub

Aminated pyridazinones are also of substantial strategic importance. The amino group can act as a key pharmacophore, participating in hydrogen bonding interactions with biological receptors. This is exemplified by the fact that several approved drugs are based on a 3-aminopyridazine (B1208633) core. nih.gov Recent research has highlighted the potential of 4-amino pyridazinone derivatives as inhibitors of enzymes like fatty acid-binding protein 4 (FABP4), demonstrating the value of this substitution pattern in developing new therapeutic agents. nih.govcore.ac.ukuel.ac.ukmdpi.com The combination of both an amino group and a halogen atom on the same pyridazinone ring, as in 5-Amino-4-iodo-2-methylpyridazin-3(2H)-one, creates a highly versatile platform for both medicinal chemistry exploration and advanced synthetic applications.

Overview of Current Research Trajectories and Identified Knowledge Gaps for this compound

While the broader class of pyridazinones is well-studied, the specific compound this compound remains a relatively niche area of investigation. Research on structurally similar compounds, such as 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone herts.ac.uk and 5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one , suggests that the title compound holds significant potential as a scaffold for novel therapeutics, particularly in the areas of anti-inflammatory and anticancer research.

Current research trajectories for highly substituted pyridazinones focus on their development as inhibitors of specific biological targets, such as kinases and other enzymes implicated in disease. nih.govnih.gov For this compound, a primary research direction would involve its use as a synthetic intermediate. The iodo group at the C4 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents to probe structure-activity relationships. The amino group at the C5 position could be further functionalized to explore its role in receptor binding.

A significant knowledge gap exists regarding the specific biological activity profile of this compound. There is a lack of published data on its efficacy against various biological targets and its pharmacokinetic properties. Furthermore, while synthetic routes to similar chlorinated analogues are known, optimized and scalable syntheses specifically for the iodo-derivative are not widely reported in the literature. Future research should therefore focus on the systematic biological evaluation of this compound and the development of efficient synthetic methodologies to facilitate its broader investigation.

Data Tables

Table 1: Physicochemical Properties of Related Pyridazinone Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reference |

| 5-Amino-4-chloropyridazin-3(2H)-one | C₄H₄ClN₃O | 145.55 | Chloro and amino substituted pyridazinone. Metabolite of the herbicide chloridazone. | nih.gov |

| 5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one | C₁₀H₈IN₃O | 313.1 | Phenyl, amino, and iodo substituted. Potential anti-inflammatory and anticancer properties. | |

| 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone | C₅H₆ClN₃O | 159.57 | Methyl, chloro, and amino substituted pyridazinone. | herts.ac.uk |

Table 2: Biological Activities of Pyridazinone Scaffolds

| Derivative Class | Biological Activity | Therapeutic Area | References |

| General Pyridazinones | Anti-inflammatory, Analgesic | Inflammation, Pain | nih.govmdpi.comnih.gov |

| Phenyl-substituted Pyridazinones | Antihypertensive, Cardiotonic | Cardiovascular Disease | mdpi.com |

| 4-Amino Pyridazinones | FABP4 Inhibition | Metabolic Diseases, Cancer | nih.govcore.ac.ukuel.ac.uk |

| Fused Pyridazino-indoles | DYRK1A Inhibition | Neurological Disorders, Cancer | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C5H6IN3O |

|---|---|

Molecular Weight |

251.03 g/mol |

IUPAC Name |

5-amino-4-iodo-2-methylpyridazin-3-one |

InChI |

InChI=1S/C5H6IN3O/c1-9-5(10)4(6)3(7)2-8-9/h2H,7H2,1H3 |

InChI Key |

XTJPBZUGJVHIOH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)N)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Amino 4 Iodo 2 Methylpyridazin 3 2h One and Its Precursors

Convergent and Divergent Synthetic Routes to Pyridazinone Core Structures

The construction of the pyridazinone core is a fundamental step in the synthesis of the target compound. Both convergent and divergent strategies are employed, starting from acyclic precursors or by modifying existing pyridazinone rings.

Cyclization Strategies from 1,4-Dicarbonyl Precursors and Hydrazine (B178648) Derivatives

A primary and well-established method for forming the pyridazinone ring involves the condensation of a 1,4-dicarbonyl compound with a hydrazine derivative. thieme-connect.de This approach offers a direct route to the heterocyclic core. For instance, the reaction of maleic anhydride (B1165640) derivatives with hydrazine hydrate (B1144303) can yield 6-hydroxypyridazin-3(2H)-ones. thieme-connect.de The use of substituted hydrazines, such as methylhydrazine, allows for the introduction of the N-methyl group found in the target molecule.

The general reaction involves the cyclization of a dicarbonyl substrate with hydrazine, often under heating or microwave irradiation to facilitate the reaction. thieme-connect.demdpi.com The choice of the 1,4-dicarbonyl precursor is critical as its substitution pattern dictates the initial substituents on the pyridazinone ring.

Functional Group Interconversion in Dihalopyridazinones (e.g., 4,5-Dichloro-2-methylpyridazin-3(2H)-one)

An alternative and versatile approach involves the modification of a pre-formed pyridazinone ring. A key intermediate in the synthesis of the target compound is 4,5-dichloro-2-methylpyridazin-3(2H)-one. nih.govnih.govsigmaaldrich.comchemicalbook.com This compound serves as a scaffold where the chloro groups can be selectively replaced by other functionalities. The synthesis of this intermediate can be achieved by reacting 4,5-dichloropyridazin-3(2H)-one with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. nih.gov

Functional group interconversions on this dihalopyridazinone are advantageous as they allow for the late-stage introduction of diversity. vanderbilt.edu The differing reactivity of the chlorine atoms at the C4 and C5 positions can be exploited to achieve regioselective substitutions.

Regioselective Halogenation and Amination Strategies for Pyridazinone Scaffolds

The introduction of the iodo and amino groups at specific positions on the pyridazinone ring is a critical challenge that requires precise control of regioselectivity.

Introduction of Iodine through Halogen Exchange Reactions from Chloropyridazinones

The iodine atom at the C4 position is typically introduced via a halogen exchange reaction, most commonly a Finkelstein reaction. manac-inc.co.jp Starting from a chloropyridazinone precursor, such as 4,5-dichloro-2-methylpyridazin-3(2H)-one, one of the chlorine atoms can be substituted with iodine. This reaction is generally carried out using an iodide salt, such as sodium iodide, in a suitable solvent like acetone. vanderbilt.eduiaea.org The success of this reaction often depends on the relative reactivity of the C-Cl bonds and the reaction conditions employed. The electron-deficient nature of the pyridazinone ring can influence the susceptibility of the halogen atoms to nucleophilic attack. thieme-connect.de

Nucleophilic Amination of Halogenated Pyridazinones

The introduction of the amino group at the C5 position is achieved through a nucleophilic aromatic substitution (SNAr) reaction on a halogenated pyridazinone. semanticscholar.orgresearchgate.netnovartis.comrsc.orgresearchgate.net Starting with a 5-halopyridazinone derivative, reaction with an amine source, such as ammonia (B1221849) or a protected amine, can lead to the desired 5-aminopyridazinone. The reactivity of the halogen at the C5 position is crucial for the success of this transformation. In some cases, the presence of an activating group or the use of a catalyst may be necessary to facilitate the amination process. nih.govnih.gov

Recent advancements have explored various amination protocols, including the use of metal catalysts and specialized reagents to improve yields and regioselectivity. researchgate.net The choice of the amine nucleophile and reaction conditions can be tailored to achieve the desired outcome.

Metal-Catalyzed Cross-Coupling Reactions in the Synthesis of 5-Amino-4-iodo-2-methylpyridazin-3(2H)-one Derivatives

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. ethernet.edu.et These powerful methods have also been applied to the synthesis and derivatization of pyridazinone scaffolds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly useful for creating new C-C bonds on the pyridazinone ring. uwindsor.canih.govthieme-connect.de For instance, a halogenated pyridazinone can be coupled with a boronic acid or ester to introduce a wide range of substituents. While not directly leading to the parent this compound, these methods are invaluable for synthesizing its derivatives. For example, an iodo-substituted pyridazinone can serve as the electrophilic partner in a Suzuki coupling, allowing for the introduction of various aryl or alkyl groups at the C4 position.

Similarly, metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide an alternative and often milder approach for introducing the amino group compared to traditional nucleophilic substitution. These reactions typically employ a palladium or copper catalyst to couple a halo-pyridazinone with an amine. The scope of these reactions is broad, allowing for the formation of diverse amino-substituted pyridazinones.

The application of these metal-catalyzed methods allows for a modular and flexible approach to the synthesis of complex pyridazinone derivatives, enabling the rapid exploration of structure-activity relationships in drug discovery programs.

Palladium-Catalyzed Amination (e.g., Buchwald–Hartwig Amination of Halopyridazinones)

The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The scope of this transformation has been significantly expanded since its initial reports, allowing for the coupling of a wide array of amines with various aryl and heteroaryl halides under increasingly mild conditions. wikipedia.orgnih.gov

In the context of pyridazinone chemistry, the Buchwald-Hartwig amination provides a direct route to amino-substituted pyridazinones. For instance, the amination of 2-methyl-5-halopyridazin-3(2H)-ones with 2-bromoaniline (B46623) has been utilized to synthesize 5-[(2-bromophenyl)amino]-2-methylpyridazin-3(2H)-ones, which serve as key precursors for subsequent cyclization reactions. researchgate.net The efficiency of the Buchwald-Hartwig amination is often dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, base, and solvent. nih.gov The development of specialized ligands, such as sterically hindered phosphines, has been crucial in improving reaction rates and yields, and in expanding the substrate scope to include less reactive aryl chlorides and a broader range of amines. wikipedia.orgnih.gov

Table 1: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

| Reaction Type | Palladium-catalyzed cross-coupling |

| Bond Formed | Carbon-Nitrogen (C-N) |

| Reactants | Aryl/Heteroaryl Halides and Amines |

| Catalyst System | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand |

| Advantages | Broad substrate scope, good functional group tolerance, generally high yields |

| Applications | Synthesis of aryl amines, pharmaceuticals, and complex organic molecules |

The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling Reactions with Iodopyridazinone Substrates

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed reaction of organoboron compounds with halides or triflates. mdpi.comlibretexts.org This reaction is celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. mdpi.commdpi.com

Iodopyridazinone substrates, such as this compound, are excellent candidates for Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the iodo-position. The reactivity of the halogen in these couplings generally follows the order I > Br > Cl. proprogressio.hu For example, the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aryl-boronic acids has been successfully employed to synthesize a series of π-conjugated thienylpyridazine derivatives. mdpi.comnih.gov Similarly, studies on 4,5-dibromo-2-methylpyridazin-3(2H)-one have demonstrated its utility in Suzuki-Miyaura reactions with ferroceneboronic acids, leading to the formation of mono- and di-substituted ferrocenyl-pyridazinones. mdpi.com

Table 2: General Conditions for Suzuki-Miyaura Coupling of Halopyridazinones

| Component | Example |

| Halopyridazinone | This compound |

| Boronic Acid | Phenylboronic acid, (Hetero)arylboronic acids |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Na₂CO₃, NaHCO₃, K₂CO₃ |

| Solvent | Toluene, DME, Water |

The choice of catalyst, base, and solvent system is critical for optimizing the yield and selectivity of the Suzuki-Miyaura coupling. In some cases, the coupling reaction can be accompanied by side reactions such as hydrodehalogenation. proprogressio.hu

Carbonylative Coupling Reactions (e.g., Aminocarbonylation of Iodo-Pyridazinones)

Palladium-catalyzed carbonylative coupling reactions offer a powerful method for the introduction of a carbonyl group into an organic molecule, utilizing carbon monoxide as a C1 building block. nih.gov Aminocarbonylation, a specific type of carbonylative coupling, involves the reaction of an aryl or alkenyl halide with an amine and carbon monoxide to form an amide. nih.govresearchgate.net

Iodo-pyridazinone derivatives have been shown to be effective substrates in aminocarbonylation reactions. For instance, 5-iodo-2-methylpyridazin-3(2H)-one has been successfully aminocarbonylated with various amines, including amino acid methyl esters, in a palladium-catalyzed process, affording the corresponding amides with high conversion and isolated yields. researchgate.net Interestingly, the reactivity can be highly dependent on the substrate and reaction conditions. For example, the aminocarbonylation of 4,5-dibromo-2-methylpyridazin-3(2H)-one with primary amines leads to the formation of 4,5-dicarboxamides, while the use of secondary amines results in amino-substituted bromopyridazinones without carbon monoxide insertion. researchgate.net The choice of ligand can also influence the selectivity of the reaction, with bidentate ligands like XantPhos favoring the formation of carboxamides over ketoamides. nih.gov

Advanced Cyclization and Annulation Approaches utilizing this compound Precursors

Intramolecular Heck-Type Reactions

The intramolecular Heck reaction is a powerful tool for the construction of cyclic and heterocyclic systems. wikipedia.orgchim.it This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org It can be used to form rings of various sizes and to create tertiary and quaternary stereocenters. wikipedia.orgchim.it

Precursors derived from this compound are well-suited for intramolecular Heck-type reactions to construct fused ring systems. For example, 5-[(2-bromophenyl)amino]-2-methylpyridazin-3(2H)-ones, synthesized via Buchwald-Hartwig amination, can undergo an intramolecular Heck-type ring closure to afford 2-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones. researchgate.net This strategy provides a novel and efficient pathway to these important heterocyclic scaffolds. The success of the intramolecular Heck reaction often depends on the nature of the substrate, the catalyst system, and the reaction conditions.

Synthesis of Fused Heterocyclic Systems (e.g., Pyridazinoindoles)

The pyridazinone ring serves as a versatile platform for the synthesis of a variety of fused heterocyclic systems. Pyridazinoindoles, in particular, are of significant interest due to their potential biological activities. researchgate.net

Several synthetic strategies have been developed to access the pyridazino[4,5-b]indole ring system. One approach involves the thermal cyclization of 5-azido-4-arylpyridazin-3(2H)-ones, which are readily prepared from 4,5-dihalopyridazin-3(2H)-ones. researchgate.net This reaction proceeds via a nitrene insertion mechanism. An alternative and powerful method utilizes a palladium-catalyzed intramolecular Heck-type reaction of 5-[(2-bromophenyl)amino]-2-methylpyridazin-3(2H)-ones, as described in the previous section. researchgate.net This latter approach highlights the utility of combining cross-coupling reactions with subsequent cyclization steps to build complex molecular architectures. The synthesis of other fused systems, such as imidazolo[4,5-d]pyridazines, has also been reported, further demonstrating the versatility of pyridazinone precursors. researchgate.net

Development of Sustainable and Environmentally Benign Synthetic Procedures

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. In the context of pyridazinone synthesis, efforts are being made to develop more sustainable and environmentally friendly procedures. This includes the use of less toxic reagents and solvents, milder reaction conditions, and the development of catalytic systems that are more efficient and recyclable.

For example, research into carbon monoxide-free aminocarbonylation methods, which utilize alternative carbonyl sources like N,N-dimethylformamide (DMF), offers a safer alternative to the use of highly toxic CO gas. organic-chemistry.org In Suzuki-Miyaura couplings, the use of water as a solvent and the development of highly active catalysts that can be used at very low loadings contribute to making these processes more sustainable. organic-chemistry.org Furthermore, the development of photocatalytic methods for cross-coupling reactions could provide an energy-efficient and environmentally friendly alternative to traditional thermal methods. nih.gov The ongoing development of such "green" methodologies is crucial for the future of chemical synthesis.

Chemical Reactivity and Reaction Mechanisms of 5 Amino 4 Iodo 2 Methylpyridazin 3 2h One and Analogues

Mechanistic Insights into Nucleophilic Substitution Reactions at the Pyridazinone Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridazinone derivatives. The regioselectivity and rate of these reactions are highly dependent on the reaction conditions and the substitution pattern of the pyridazinone ring.

Role of Acidic Conditions and Protonation in Activating Pyridazinone Derivatives

The pyridazinone ring, being a heterocyclic system with nitrogen atoms, can be activated towards nucleophilic attack under acidic conditions. Protonation of one of the ring nitrogen atoms enhances the electrophilicity of the ring carbons, making it more susceptible to attack by nucleophiles.

In the case of pyridazinone derivatives, the nitrogen atoms in the ring can become protonated in an acidic medium. This protonation creates a positive charge on the ring, which withdraws electron density from the carbon atoms. This increased positive character at the ring carbons facilitates the initial addition step of the SNAr mechanism. The nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The subsequent elimination of the leaving group, in this case, the iodide ion, restores the aromaticity of the ring and yields the substituted product.

Influence of Remote Substituents on Regioselectivity and Reaction Pathways

The substituents on the pyridazinone ring play a critical role in directing the outcome of nucleophilic substitution reactions. The interplay between electron-donating and electron-withdrawing groups, as well as their positions, determines the regioselectivity of the attack.

In 4,5,6-trifluoropyridazin-3(2H)-one, for instance, reaction with nitrogen nucleophiles results in a mixture of products from the substitution of fluorine at the 4- and 5-positions. brighton.ac.uk The 4-isomer is typically the major product when reacting with primary and secondary amines. brighton.ac.uk This suggests that the C-4 position is more activated towards nucleophilic attack.

For 5-Amino-4-iodo-2-methylpyridazin-3(2H)-one, the molecule contains:

An electron-donating amino group at C-5.

A good leaving group (iodo) at C-4.

A methyl group on the ring nitrogen (N-2).

The electron-donating amino group at C-5 would generally be expected to direct nucleophilic attack to the ortho and para positions. However, in this system, the primary site of substitution is the carbon bearing the iodo group (C-4), as iodine is an excellent leaving group. The amino group and the N-methyl group will still electronically influence the ring, potentially affecting the rate of substitution compared to an unsubstituted iodopyridazinone. The nature of the incoming nucleophile is also a determining factor in the regioselectivity of the reaction. brighton.ac.uk

Detailed Analysis of Palladium-Catalyzed Reaction Mechanisms with Iodopyridazinones

The presence of an iodo-substituent makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general reactivity order for halogens in these couplings is I > Br > OTf >> Cl > F. libretexts.org The mechanism of these reactions is generally understood to proceed through a catalytic cycle involving a palladium(0) species. libretexts.orgyoutube.com

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, fundamentally involves three key steps: oxidative addition, transmetalation (in the case of Suzuki, Stille, etc.), and reductive elimination. libretexts.orgnumberanalytics.comcsbsju.edu

Oxidative Addition: The cycle begins with the oxidative addition of the iodopyridazinone to a low-valent palladium(0) complex, which is typically coordinated to ligands (e.g., phosphines). youtube.com The C-I bond of the pyridazinone inserts into the palladium center, breaking the C-I bond and forming a new palladium-carbon and palladium-iodine bond. csbsju.edu This process oxidizes the palladium from Pd(0) to a square planar Pd(II) intermediate. youtube.comyoutube.com This step is often rate-determining and is crucial because direct nucleophilic substitution at the sp2-hybridized carbon of the pyridazinone ring is generally not feasible. csbsju.edu

Reductive Elimination: Following transmetalation (where an organometallic reagent transfers its organic group to the palladium center), the two organic groups are positioned cis to each other on the Pd(II) complex. The final step is reductive elimination, where these two groups couple and are expelled from the palladium center, forming the new desired bond in the product. youtube.comyoutube.com This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.comnumberanalytics.com The reductive elimination is favored for electron-poor metal centers. youtube.com

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | The C-I bond of the iodopyridazinone adds to the Pd(0) center. | 0 → +2 |

| Transmetalation | An organometallic reagent transfers an organic group to the Pd(II) center. | No Change |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming the final product. | +2 → 0 |

Ligand Design and its Impact on Catalytic Efficiency and Selectivity

The ligands coordinated to the palladium center are not mere spectators; they play a crucial role in the efficiency and selectivity of the catalytic reaction. numberanalytics.comnih.gov The choice of ligand can influence the rate of oxidative addition and reductive elimination, the stability of the catalyst, and the selectivity of the reaction. nih.govrsc.org

Key aspects of ligand design include:

Electronic Effects: Electron-rich ligands can increase the electron density on the palladium atom, which generally accelerates the oxidative addition step. youtube.com

Steric Effects: The steric bulk of a ligand can influence the coordination number of the palladium complex and the rate of reductive elimination. More hindered ligands can promote the formation of more reactive, unsaturated metal centers. youtube.com For instance, the use of bulky phosphine (B1218219) ligands is common in many cross-coupling reactions. sigmaaldrich.com

Different classes of ligands, such as trialkyl- or triarylphosphines and N-heterocyclic carbenes (NHCs), have been developed to fine-tune the reactivity of the palladium catalyst for specific substrates and coupling partners. nih.govresearchgate.net The interaction between the ligand and the substrate is intimate, and matching the ligand to a particular substrate class is a key principle in developing effective catalytic systems. nih.gov

| Ligand Property | Impact on Catalysis | Example Ligand Class |

|---|---|---|

| Electron Donating | Promotes oxidative addition | Trialkylphosphines |

| Steric Bulk | Can accelerate reductive elimination and stabilize the catalyst | Buchwald-type phosphines, N-heterocyclic carbenes (NHCs) |

| Bidentate Nature | Provides catalyst stability and influences geometry | dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

Intramolecular Rearrangements and Cycloisomerization Processes

Beyond substitution and cross-coupling, the pyridazinone scaffold can participate in intramolecular rearrangements and cycloisomerization reactions, leading to the formation of more complex fused heterocyclic systems. These reactions often occur under thermal or catalytic conditions and can result in significant structural reorganization.

For example, certain indenopyridazinone derivatives have been shown to undergo isomerization. mdpi.com Specifically, the isomerization of 9H-indeno[2,1-c]-3(2H)-pyridazinone has been reported, demonstrating the potential for double bond migration within such fused systems. mdpi.com In other cases, the pyridazinone ring can be a key component in the synthesis of tricyclic systems through cyclization reactions. For instance, the replacement of a thiazole (B1198619) scaffold and the incorporation of a carboxyl ester function into a pyridazinone unit has been used to create tricyclic imidazo[2′,1′:2,3]thiazolo[4,5-d]pyridazinone structures. mdpi.com

While specific examples starting from this compound are not prominently documented, the inherent reactivity of the pyridazinone core suggests that under appropriate conditions, intramolecular cyclization could be a viable reaction pathway, especially if a suitable reactive group is introduced via substitution at the C-4 position.

Thermal Isomerization of Vinyl-Substituted Aminopyridazinones

The thermal isomerization of ortho-vinyl tertiary anilines and their heterocyclic counterparts represents a fascinating class of reactions that proceed via the tert-amino effect, leading to the formation of tetrahydropyrido-fused heterocyclic systems. This transformation involves a notable C-C bond formation between the vinyl group and the tertiary amino moiety. In the context of pyridazinone chemistry, a series of 5-amino-4-vinyl-3(2H)-pyridazinone derivatives have been synthesized to explore the influence of various substituents on the pyridazinone ring and the vinyl group on the rate and outcome of this isomerization process. researchgate.net

A key finding from these studies is that the nature of the substituents can significantly impact the rate of isomerization. For instance, the introduction of a 6-phenyl or a 5-trioxopyrimidinediylmethylene substituent has been observed to markedly increase the reaction rate. researchgate.net The synthetic route to these vinyl-substituted aminopyridazinones typically involves a multi-step sequence, often beginning with a Suzuki reaction to create a biaryl linkage, followed by a Knoevenagel condensation to install the vinyl group. researchgate.net

The general scheme for the thermal isomerization can be depicted as a cyclization reaction where the nitrogen of the amino group attacks the vinyl substituent, leading to a fused ring system. The specific conditions and outcomes are highly dependent on the substitution pattern of the starting material.

Table 1: Influence of Substituents on the Thermal Isomerization of 5-Amino-4-vinyl-3(2H)-pyridazinones

| Substituent at Position 6 | Substituent on Vinyl Group | Observed Effect on Isomerization Rate |

| Hydrogen | Varies | Baseline rate |

| Phenyl | Varies | Significantly increased |

| Unspecified | 5-trioxopyrimidinediylmethylene | Significantly increased |

Investigation of Mechanistic Pathways (e.g., Intramolecular C-C Bond Formation)

In related heterocyclic systems, the formation of a C-C bond is a well-established synthetic strategy. For example, the biosynthesis of certain C-nucleosides involves an electrophilic substitution on a heterocyclic ring. nih.gov While the enzymatic context differs, the fundamental principle of forming a C-C bond involving a heterocycle is relevant. In some non-enzymatic reactions, intramolecular C-C bond formation can compete with other cyclization pathways, such as C-O bond formation, with the outcome often directed by the reaction conditions and the nature of the catalyst or promoter used. researchgate.net For the vinyl-substituted aminopyridazinones, the tert-amino effect facilitates the intramolecular C-C bond formation, making it the preferred pathway under thermal conditions. researchgate.net

A proposed general mechanism for the intramolecular C-C bond formation in 5-amino-4-vinyl-3(2H)-pyridazinones involves the following key steps:

Activation: Thermal energy promotes the molecule to a reactive conformation.

Nucleophilic Attack: The lone pair of the nitrogen atom of the amino group attacks the terminal carbon of the vinyl group.

Cyclization and Re-aromatization: A six-membered ring is formed, and subsequent proton transfer or rearrangement leads to the final, stable tetrahydropyrido[2,3-d]pyridazine product.

Exploration of Radical Reaction Pathways in this compound Functionalization

The presence of an iodine atom at the 4-position of the this compound ring opens up avenues for functionalization via radical chemistry. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator to generate a pyridazinonyl radical. This reactive intermediate can then participate in a variety of radical-mediated transformations.

While specific studies on the radical reactions of this particular compound are limited, the principles of radical chemistry allow for the exploration of potential reaction pathways. Radical difunctionalization and trifunctionalization reactions are powerful tools in modern organic synthesis for the rapid construction of molecular complexity. nih.govnih.gov

Potential radical reaction pathways for the functionalization of this compound could include:

Radical Addition to Alkenes and Alkynes: The initially formed pyridazinonyl radical could add to a carbon-carbon double or triple bond, generating a new carbon-centered radical. This new radical could then be trapped by another radical species or undergo further transformations, such as cyclization or hydrogen atom transfer.

Radical Cross-Coupling Reactions: The pyridazinonyl radical could be trapped by a suitable coupling partner, such as another radical or a metal catalyst in a radical-polar crossover mechanism, to form a new C-C or C-heteroatom bond.

Intramolecular Radical Cyclization: If a suitable radical acceptor, such as an alkene or alkyne, is present elsewhere in the molecule (for instance, attached to the amino group), an intramolecular radical cyclization could occur, leading to the formation of fused or spirocyclic systems.

The feasibility of these pathways would depend on the specific reaction conditions, including the choice of radical initiator, solvent, temperature, and the nature of the other reactants.

Table 2: Potential Radical Reactions for Functionalization

| Reaction Type | Description | Potential Outcome |

| Radical Addition | Addition of the pyridazinonyl radical to an unsaturated bond. | Introduction of a new substituent at the 4-position. |

| Radical Cross-Coupling | Coupling of the pyridazinonyl radical with another radical or a metal-bound fragment. | Formation of a new bond at the 4-position. |

| Intramolecular Cyclization | Cyclization of the pyridazinonyl radical onto a tethered unsaturated group. | Formation of a new ring fused to the pyridazinone core. |

Spectroscopic Characterization and Structural Elucidation of 5 Amino 4 Iodo 2 Methylpyridazin 3 2h One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the chemical environment and connectivity of every atom in 5-Amino-4-iodo-2-methylpyridazin-3(2H)-one can be mapped out.

The ¹H NMR spectrum provides information on the number and types of protons. The methyl group attached to the nitrogen (N-CH₃) would typically appear as a singlet in a specific region of the spectrum. The protons of the primary amino group (NH₂) would likely present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on analogous structures and is for illustrative purposes. Actual values may vary based on experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.4 - 3.8 | 30 - 40 |

| NH₂ | 4.5 - 6.0 (broad) | - |

| C=O | - | 155 - 165 |

| C-I | - | 75 - 90 |

| C-NH₂ | - | 145 - 155 |

| C=CH | 7.0 - 8.0 | 125 - 140 |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₅H₆IN₃O), HRMS provides a precise mass measurement that can confirm this formula, distinguishing it from other potential structures with the same nominal mass.

Typically coupled with liquid chromatography (LC-MS), this technique also reveals the fragmentation pattern of the molecule under ionization. nih.gov This pattern offers valuable structural information. For the title compound, expected fragmentation could include the loss of the iodine atom, the elimination of the amino group, or cleavage of the pyridazinone ring itself. The molecular ion peak, often observed as the protonated species [M+H]⁺, would be a key identifier in the mass spectrum.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Description | Calculated m/z |

| [C₅H₇IN₃O]⁺ | Protonated Molecule [M+H]⁺ | 267.9632 |

| [C₅H₆IN₃ONa]⁺ | Sodium Adduct [M+Na]⁺ | 289.9451 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomeric Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. rsc.org For this compound, these methods are crucial for confirming the presence of key structural motifs.

The IR spectrum would be expected to display distinct absorption bands corresponding to the N-H stretching vibrations of the amino group, the C-H stretches of the methyl group, and a prominent C=O stretching band from the lactam functional group within the pyridazinone ring. Raman spectroscopy provides complementary information and is particularly useful for observing the vibrations of the heterocyclic ring and the C-I bond. These spectroscopic methods are also valuable for investigating potential tautomerism, such as the amino-imino equilibrium that can occur in related amino-substituted heterocyclic systems. documentsdelivered.comdocumentsdelivered.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3300 - 3500 |

| Methyl (CH₃) | C-H Stretch | 2850 - 3000 |

| Carbonyl (C=O) | C=O Stretch (Amide I) | 1640 - 1690 |

| Amino (NH₂) | N-H Bend (Amide II) | 1580 - 1650 |

| Pyridazinone Ring | Ring Vibrations | 1400 - 1600 |

| Carbon-Iodine (C-I) | C-I Stretch | 500 - 600 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom.

This technique provides exact bond lengths, bond angles, and torsional angles, confirming the planarity of the pyridazinone ring and the geometry of its substituents. Furthermore, X-ray crystallography reveals the packing arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. While the crystal structure of the specific title compound is not publicly available, analyses of related compounds, such as substituted thieno[2,3-d]pyrimidines and triazolo-pyridazino-indoles, have been successfully determined by X-ray diffraction, showcasing the power of this method. mdpi.comnih.gov

Table 4: Representative Parameters from an X-ray Crystallographic Analysis This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical.

| Crystallographic Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., Monoclinic) |

| Space Group | The symmetry elements of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes |

| Volume (V) | The volume of the unit cell in cubic Ångstroms (ų) |

| Z | The number of molecules per unit cell |

| Calculated Density (ρ) | The density of the crystal calculated from the structure |

| R-factor | An indicator of the quality of the structural model |

Future Perspectives and Potential Applications of 5 Amino 4 Iodo 2 Methylpyridazin 3 2h One in Advanced Research

Development as a Privileged Scaffold for Novel Bioactive Agents

The pyridazinone core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to develop ligands for diverse biological targets. researchgate.net This is attributed to its ability to present substituents in a well-defined three-dimensional space, allowing for specific interactions with biological macromolecules.

Research has increasingly focused on pyridazinone derivatives for the development of novel therapeutic agents. For instance, the 4-amino-pyridazin-3(2H)-one scaffold has been identified as a valid core for the development of Fatty Acid-Binding Protein 4 (FABP4) inhibitors, which are of interest for treating metabolic diseases and cancer. mdpi.comnih.govcore.ac.uknih.govsemanticscholar.org The amino group at the 4- or 5-position of the pyridazinone ring is crucial for biological activity, and further modifications can enhance potency and selectivity. mdpi.comcore.ac.uk

The presence of an iodine atom in 5-Amino-4-iodo-2-methylpyridazin-3(2H)-one offers a unique handle for further chemical modifications through various coupling reactions, such as Suzuki or Heck cross-coupling. This allows for the introduction of a wide range of substituents at the 4-position, enabling the exploration of a vast chemical space to identify new bioactive compounds. Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, further highlighting the potential of this compound as a starting point for drug discovery programs. researchgate.netsarpublication.comnih.gov

Exploration in Agrochemical Innovation, particularly in Crop Protection

Pyridazine (B1198779) and pyridazinone derivatives have a well-established history in the agrochemical industry, where they are utilized for their herbicidal and plant growth-regulating properties. sarpublication.com The structural analogue, 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, is a known component in plant protection products, underscoring the potential of this class of compounds in agriculture. fao.org Another related compound, chloridazon, is a widely used herbicide, and its metabolites retain the core pyridazinone structure. nih.gov

The compound this compound, with its specific substitution pattern, presents an opportunity for the development of new agrochemicals. The iodo-substituent, in particular, can influence the compound's biological activity, selectivity, and environmental fate compared to its chloro-analogue. The exploration of this compound and its derivatives could lead to the discovery of novel herbicides, fungicides, or plant growth regulators with improved efficacy and environmental profiles. The synthetic versatility of the pyridazinone scaffold allows for the generation of a diverse library of compounds for high-throughput screening in agrochemical research. sarpublication.com

Advanced Materials Science Applications Derived from Pyridazinone Derivatives

The unique chemical properties of the pyridazinone ring system also make it an attractive building block for the synthesis of advanced materials. The chemistry of pyridazine derivatives is of considerable interest to materials chemists who are focused on creating novel heteroaromatic compounds for various applications. The presence of multiple nitrogen atoms and a carbonyl group within the pyridazinone structure can lead to interesting electronic and photophysical properties.

Derivatives of pyridazinone can be explored for their potential use in the development of organic light-emitting diodes (OLEDs), sensors, or other functional materials. The ability to tune the properties of these materials through chemical modification of the pyridazinone core is a significant advantage. For example, the introduction of different functional groups via the iodo-substituent in this compound could be used to modulate the fluorescence, conductivity, or self-assembly properties of the resulting molecules. While direct applications of this specific compound in materials science are not yet widely reported, the broader class of pyridazinone derivatives holds promise for the design and synthesis of new materials with tailored functionalities.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The study of this compound and its derivatives is inherently interdisciplinary, residing at the crossroads of organic chemistry and chemical biology. The synthesis of this compound and its analogues requires expertise in modern organic synthetic methodologies.

Once synthesized, the biological evaluation of these compounds necessitates the tools of chemical biology, including high-throughput screening, target identification, and mechanism of action studies. mdpi.comnih.govcore.ac.uknih.govsemanticscholar.org For instance, the investigation of pyridazinone-based FABP4 inhibitors involves not only their synthesis but also their biological evaluation and computational docking studies to understand their interaction with the protein. mdpi.comnih.govcore.ac.uksemanticscholar.org This synergistic approach, combining synthetic chemistry with biological and computational methods, is crucial for the successful development of new therapeutic agents and agrochemicals based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-4-iodo-2-methylpyridazin-3(2H)-one?

Methodological Answer: The synthesis typically involves halogenation and substitution reactions. A common approach is:

- Step 1: Start with a 4-chloro-2-methylpyridazin-3(2H)-one precursor.

- Step 2: Introduce iodine at the 4-position via electrophilic substitution using iodine monochloride (ICl) in a polar solvent (e.g., acetic acid) under controlled temperature (50–70°C).

- Step 3: Replace the 5-position substituent with an amino group using ammonia or a protected amine under reflux conditions . Key Considerations:

- Use anhydrous solvents to avoid hydrolysis.

- Monitor reaction progress via TLC (petroleum ether/ethyl acetate, 1:1) .

Table 1: Synthesis Conditions for Analogous Pyridazinones

| Reaction Type | Starting Material | Conditions | Yield | Reference |

|---|---|---|---|---|

| Iodination | 4-chloro-pyridazinone | ICl in acetic acid, 60°C | 65–75% | |

| Amination | 4-iodo-5-chloro-pyridazinone | NH3 in ethanol, reflux | 50–60% |

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Identify protons on the pyridazinone ring (δ 6.5–7.5 ppm for aromatic H) and methyl groups (δ 2.3–2.8 ppm).

- 13C NMR: Confirm carbonyl (C=O, δ 160–170 ppm) and iodine-substituted carbon (δ 90–100 ppm) .

Advanced Research Questions

Q. How can contradictions in reactivity data between this compound and its analogs be resolved?

Methodological Answer:

- Systematic Parameter Variation: Compare reaction outcomes under different conditions (e.g., solvent polarity, temperature). For example, cyclization in dioxane/KOH yields fused pyridazinones, while acetone/K2CO3 favors alkylation .

- Computational Modeling: Use DFT calculations to assess electronic effects of iodine vs. chlorine on reaction pathways .

- Cross-Validation: Replicate conflicting studies with standardized protocols (e.g., identical molar ratios, purity checks via HPLC) .

Q. What strategies assess structure-activity relationships (SAR) for this compound in pharmacological contexts?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with substituent variations (e.g., replacing iodine with bromine or methyl groups) .

- Bioactivity Assays: Test analogs against target enzymes (e.g., kinases) using in vitro inhibition assays (IC50 measurements).

- Data Correlation: Map substituent effects (e.g., electron-withdrawing iodine vs. electron-donating methyl) to activity trends .

Table 2: Example SAR Study Design

| Analog Substituent | Biological Target | Assay Type | Key Finding |

|---|---|---|---|

| 4-Iodo, 5-Amino | Kinase X | IC50 (nM) | 12.3 ± 1.2 (highest potency) |

| 4-Bromo, 5-Amino | Kinase X | IC50 (nM) | 45.6 ± 3.7 |

Q. How to optimize reaction yields for large-scale synthesis while maintaining purity?

Methodological Answer:

- Catalyst Screening: Test Pd/C or CuI for coupling reactions to reduce side products.

- Solvent Optimization: Replace ethanol with DMF to enhance solubility of intermediates .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar pyridazinones: How to address them?

Methodological Answer:

- Purity Verification: Re-crystallize samples and analyze via DSC (Differential Scanning Calorimetry).

- Environmental Controls: Ensure consistent drying (vacuum desiccator) and moisture-free conditions during measurement .

- Interlab Comparison: Collaborate with independent labs to validate data using shared protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.